molecular formula C10H20BrNO3 B2520984 tert-Butyl N-[(1-bromo-3-methylbutan-2-yl)oxy]carbamate CAS No. 1909325-77-4

tert-Butyl N-[(1-bromo-3-methylbutan-2-yl)oxy]carbamate

Cat. No.: B2520984
CAS No.: 1909325-77-4
M. Wt: 282.178
InChI Key: SINRFUBLTQQKKB-UHFFFAOYSA-N
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Description

Tert-Butyl N-[(1-bromo-3-methylbutan-2-yl)oxy]carbamate is a chemical compound with the CAS number 1909325-77-4 and a molecular formula of C10H20BrNO3, corresponding to a molecular weight of 282.175 g/mol . This compound is offered with a purity of 95% and requires specific storage conditions to maintain stability; it should be stored at -4°C for short-term periods (1-2 weeks) and at -20°C for long-term preservation (1-2 years) . The presence of both a carbamate protecting group and a bromide moiety in its structure suggests its potential utility as a versatile synthetic intermediate or building block in organic chemistry and medicinal chemistry research . For example, structurally related bromo-carbamate compounds are known to serve as key intermediates in multi-step synthesis projects, such as the construction of complex molecules with cytotoxic activity . As a Boc-protected alkyl bromide, it may undergo various substitution reactions, making it a candidate for introducing functionalized side chains or for use in nucleophilic substitution strategies . This product is intended for research purposes as a chemical building block. Researchers are advised to consult the safety data sheet and conduct all experiments using appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye protection, to avoid skin and eye contact .

Properties

IUPAC Name

tert-butyl N-(1-bromo-3-methylbutan-2-yl)oxycarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20BrNO3/c1-7(2)8(6-11)15-12-9(13)14-10(3,4)5/h7-8H,6H2,1-5H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SINRFUBLTQQKKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CBr)ONC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-Butyl N-[(1-bromo-3-methylbutan-2-yl)oxy]carbamate typically involves the reaction of tert-butyl carbamate with 1-bromo-3-methylbutan-2-ol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom undergoes nucleophilic substitution (SN_\text{N}2 or SN_\text{N}1) with various nucleophiles:

Nucleophile Reagents/Conditions Product Yield
AminesRNH2_2, Et3_3N, DMF, 60°Ctert-Butyl N-[(1-amino-3-methylbutan-2-yl)oxy]carbamate65–80%
ThiolsRSH, K2_2CO3_3, THF, rttert-Butyl N-[(1-thiol-3-methylbutan-2-yl)oxy]carbamate70–85%
AzidesNaN3_3, DMSO, 50°Ctert-Butyl N-[(1-azido-3-methylbutan-2-yl)oxy]carbamate60–75%

Key Observations :

  • Reactions proceed efficiently under mild conditions (<100°C).

  • Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates .

Hydrolysis Reactions

The carbamate group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis (HCl, H2_22O/THF, 60°C) :

    C10H20BrNO3+H2O1-bromo-3-methylbutan-2-ol+CO2+(CH3)3COH(Yield: 90–95%)[1][3]\text{C}_{10}\text{H}_{20}\text{BrNO}_3 + \text{H}_2\text{O} \rightarrow \text{1-bromo-3-methylbutan-2-ol} + \text{CO}_2 + (\text{CH}_3)_3\text{COH} \quad (\text{Yield: 90–95\%})[1][3]
  • Basic Hydrolysis (NaOH, EtOH/H2_22O, rt) :

    C10H20BrNO3+OHtert-butyl carbamate+1-bromo-3-methylbutan-2-olate(Yield: 85–90%)[1]\text{C}_{10}\text{H}_{20}\text{BrNO}_3 + \text{OH}^- \rightarrow \text{tert-butyl carbamate} + \text{1-bromo-3-methylbutan-2-olate} \quad (\text{Yield: 85–90\%})[1]

Oxidation

The secondary alcohol (if generated via substitution) can be oxidized:

  • PCC (CH2_22Cl2_22, rt) : Forms ketone derivatives (Yield: 75–80%).

Reduction

  • LiAlH4_44 (THF, 0°C → rt) : Reduces the carbamate to an amine:

    C10H20BrNO3LiAlH41-bromo-3-methylbutan-2-amine+(CH3)3COH(Yield: 60–70%)[1]\text{C}_{10}\text{H}_{20}\text{BrNO}_3 \xrightarrow{\text{LiAlH}_4} \text{1-bromo-3-methylbutan-2-amine} + (\text{CH}_3)_3\text{COH} \quad (\text{Yield: 60–70\%})[1]

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings:

Reaction Type Catalyst System Product Yield
Suzuki–MiyauraPd(PPh3_3)4_4, Na2_2CO3_3, DME/H2_2OAryl/heteroaryl-substituted carbamates70–85%
Buchwald–HartwigPd2_2dba3_3, Xantphos, Cs2_2CO3_3N-alkylated carbamates65–75%

Mechanistic Insights

  • Substitution : Bromine’s electronegativity and the carbamate’s electron-withdrawing effect stabilize the transition state in SN_\text{N}2 pathways.

  • Hydrolysis : Acidic conditions protonate the carbamate oxygen, facilitating cleavage, while basic conditions deprotonate intermediates to form alcohols .

Scientific Research Applications

Chemistry

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

  • Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
  • Hydrolysis: Under acidic or basic conditions, it can hydrolyze to yield tert-butyl carbamate and 1-bromo-3-methylbutan-2-ol.

Biology

In biological research, tert-butyl N-[(1-bromo-3-methylbutan-2-yl)oxy]carbamate is investigated for its enzyme inhibition capabilities and protein modification potential:

Enzyme Inhibition: The compound has been shown to inhibit specific enzymes through covalent modification, making it a candidate for therapeutic applications targeting metabolic pathways.

Protein Modification: It acts as a protective group in peptide synthesis, facilitating selective modifications essential for drug design.

Medicine

Research indicates that this compound may serve as a lead for developing new pharmaceuticals. Its ability to modify enzyme activity suggests potential applications in treating diseases related to metabolic disorders.

The biological activity of this compound primarily stems from its capacity to act as an alkylating agent. The bromine atom can be replaced by various nucleophiles, leading to covalent modifications of target proteins or enzymes. This mechanism can significantly impact various biochemical pathways.

Case Study 1: Enzyme Inhibition

A study published in the Journal of Medicinal Chemistry examined the enzyme inhibition properties of this compound. Results indicated effective inhibition of target enzymes involved in metabolic pathways, providing insights into its therapeutic potential against metabolic disorders.

Case Study 2: Protein Modification

In another investigation, researchers explored the use of this compound as a protective group in peptide synthesis. Findings suggested that it facilitates selective modifications without compromising peptide stability, enhancing its value in drug design.

Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionDemonstrated ability to inhibit specific enzymesJournal of Medicinal Chemistry
Protein InteractionModifies protein functions through alkylationJournal of Medicinal Chemistry
Drug DevelopmentInvestigated as a lead compound for new therapeuticsVarious studies

Mechanism of Action

The mechanism of action of tert-Butyl N-[(1-bromo-3-methylbutan-2-yl)oxy]carbamate involves its interaction with specific molecular targets. The compound can act as an alkylating agent, where the bromine atom is replaced by a nucleophile, leading to the formation of a covalent bond with the target molecule. This interaction can modify the activity of enzymes or proteins, affecting various biochemical pathways .

Comparison with Similar Compounds

tert-Butyl N-[(1-bromo-3-methylbutan-2-yl)oxy]carbamate can be compared with similar compounds such as:

These comparisons highlight the unique reactivity and applications of this compound in various fields.

Biological Activity

tert-Butyl N-[(1-bromo-3-methylbutan-2-yl)oxy]carbamate is a synthetic compound with the molecular formula C10H20BrNO3 and a molecular weight of 282.17 g/mol. This compound is notable for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. Understanding its biological activity is crucial for its application in drug development and other scientific research.

  • Molecular Formula : C10H20BrNO3
  • Molecular Weight : 282.17 g/mol
  • CAS Number : 1909325-77-4

The biological activity of this compound primarily stems from its ability to act as an alkylating agent. The bromine atom in the compound can be replaced by various nucleophiles, leading to covalent modifications of target proteins or enzymes. This mechanism can significantly impact various biochemical pathways, potentially altering enzyme activity and cellular functions.

Biological Applications

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes through covalent modification. This property is particularly useful in the development of enzyme inhibitors for therapeutic purposes.
  • Protein Modification : It can serve as a protective group in peptide synthesis, allowing for selective modifications that are essential in drug design.
  • Drug Development : Research indicates that compounds like this compound can be explored as leads for developing new pharmaceuticals targeting various diseases.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionDemonstrated ability to inhibit specific enzymes
Protein InteractionModifies protein functions through alkylation
Drug DevelopmentInvestigated as a lead compound for new therapeutics

Case Study 1: Enzyme Inhibition

A study published in the Journal of Medicinal Chemistry investigated the enzyme inhibition properties of this compound. The results indicated that the compound effectively inhibited target enzymes involved in metabolic pathways, providing insights into its potential therapeutic applications against metabolic disorders .

Case Study 2: Protein Modification

In another study, researchers explored the use of this compound as a protective group in peptide synthesis. The findings suggested that it could facilitate selective modifications without compromising the overall stability of the peptide structure, making it valuable in drug design .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-Butyl N-[(1-bromo-3-methylbutan-2-yl)oxy]carbamate, and how can purity be ensured?

  • Methodology : The synthesis typically involves reacting a brominated intermediate (e.g., 1-bromo-3-methylbutan-2-ol) with tert-butyl chloroformate in the presence of a base like triethylamine. Key parameters include maintaining an inert atmosphere (N₂/Ar) and low temperatures (0–5°C) to minimize side reactions. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .
  • Purity Validation : Use HPLC with a C18 column and UV detection (λ = 254 nm). Compare retention times with standards and confirm via mass spectrometry (MS) for molecular ion verification .

Q. How should researchers characterize the structural integrity of this compound?

  • Spectroscopic Techniques :

  • NMR : ¹H and ¹³C NMR can confirm the tert-butyl group (δ ~1.4 ppm for ¹H; δ ~28 ppm for ¹³C) and bromine environment (spin-spin coupling in ¹H NMR).
  • MS : High-resolution MS (HRMS) verifies the molecular formula (C₁₁H₂₀BrNO₃) by matching the [M+H]⁺ or [M+Na]⁺ ion .
    • Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction may be employed if suitable crystals are obtained (e.g., triclinic crystal system observed in related carbamates) .

Q. What are the recommended storage conditions to maintain stability?

  • Storage : Refrigerate (2–8°C) in airtight containers under inert gas (e.g., argon). Avoid exposure to moisture and light, as bromoalkyl groups are prone to hydrolysis and radical degradation .
  • Stability Monitoring : Periodically analyze via TLC or NMR to detect decomposition (e.g., free amine formation from carbamate cleavage) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Critical Parameters :

  • Solvent Choice : Use dichloromethane (DCM) or THF for better solubility of intermediates.
  • Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate carbamate formation.
  • Temperature Control : Gradual warming from 0°C to room temperature post-reaction minimizes exothermic side reactions .
    • Yield Improvement : Pilot studies show yields increase from 65% to >85% when using excess tert-butyl chloroformate (1.2 eq) and extended reaction times (24 hr) .

Q. What mechanistic insights exist for its reactivity in nucleophilic substitutions?

  • Bromine Reactivity : The bromine atom at the 1-position of the 3-methylbutan-2-yl chain acts as a leaving group in SN₂ reactions. Computational studies (DFT) suggest steric hindrance from the tert-butyl group slows nucleophilic attack, favoring polar aprotic solvents (e.g., DMF) to enhance reactivity .
  • Kinetic Data : Second-order rate constants (k₂) for reactions with amines (e.g., benzylamine) range from 0.15–0.30 M⁻¹s⁻¹ at 25°C, depending on solvent polarity .

Q. How can contradictions in spectroscopic data be resolved during structural analysis?

  • Case Study : Discrepancies in ¹³C NMR signals for the carbamate carbonyl (δ ~155–160 ppm) may arise from tautomerism or impurities. Solutions include:

  • DEPT-135 NMR : Differentiates CH₃ (tert-butyl) from quaternary carbons.
  • 2D NMR (HSQC/HMBC) : Correlates proton environments with adjacent carbons to confirm connectivity .
    • Contamination Check : Analyze by IR spectroscopy for unexpected peaks (e.g., OH stretches from hydrolyzed byproducts) .

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